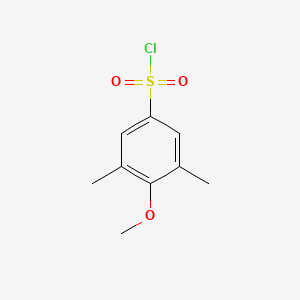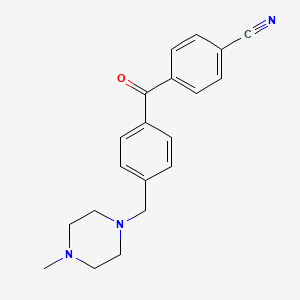
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Vue d'ensemble
Description
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone (4-CBP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. 4-CBP has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment, as a fluorescent probe for imaging and sensing, and as a catalyst for organic synthesis. Its structure is composed of a benzophenone core, an alkyl piperazine moiety, and a cyano group. 4-CBP is a versatile compound due to its unique properties, including its photostability, high quantum yield, and low toxicity.
Applications De Recherche Scientifique
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone has been studied for its potential applications in various scientific research fields. It has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment, as a fluorescent probe for imaging and sensing, and as a catalyst for organic synthesis. In addition, this compound has been used in the preparation of molecularly imprinted polymers for the recognition of specific target molecules.
Mécanisme D'action
The photophysical and photochemical properties of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone are attributed to the presence of the cyano group and the piperazine moiety. The cyano group is known to be a strong electron-withdrawing group, which increases the electron-donating ability of the piperazine moiety, thus leading to an increase in the electron-donating ability of the benzophenone core. This increased electron-donating ability of the benzophenone core is responsible for the absorption of light in the visible region of the spectrum.
Biochemical and Physiological Effects
Due to its photophysical and photochemical properties, this compound has been studied for its potential applications in various scientific research fields. In particular, it has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a type of cancer treatment that involves the use of light-activated drugs to kill cancer cells. This compound has been found to be effective in inducing the death of cancer cells when exposed to light. In addition, it has been found to be non-toxic to normal cells, making it a promising candidate for PDT.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone has several advantages for use in lab experiments. It has a high quantum yield and photostability, which makes it a suitable photosensitizer for PDT. In addition, it is non-toxic to normal cells, making it a promising candidate for PDT. However, there are some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is complex and requires the use of hazardous chemicals, such as sodium hydroxide. In addition, this compound is sensitive to light and has a relatively low absorption in the visible region of the spectrum, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone. For example, further research could be conducted to explore the potential use of this compound in other types of cancer treatment, such as photothermal therapy. In addition, further research could be conducted to explore the potential use of this compound in the detection of specific target molecules. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds.
Propriétés
IUPAC Name |
4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-4-8-19(9-5-17)20(24)18-6-2-16(14-21)3-7-18/h2-9H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGSDNXFXCJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642962 | |
| Record name | 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-51-2 | |
| Record name | Benzonitrile, 4-[4-[(4-methyl-1-piperazinyl)methyl]benzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





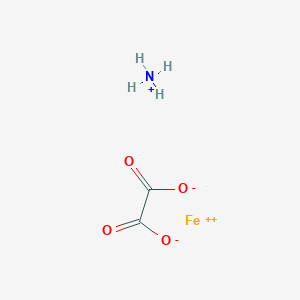
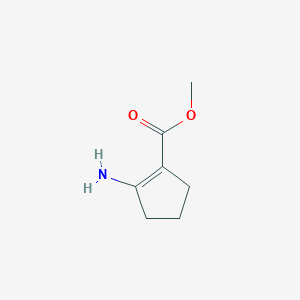
![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)
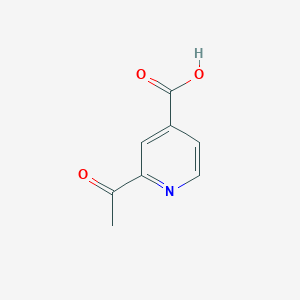


![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)


